[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-

Catalog No.
S705095
CAS No.
52364-73-5
M.F
C21H25NO
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-

CAS Number

52364-73-5

Product Name

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-

IUPAC Name

4-(4-octoxyphenyl)benzonitrile

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C21H25NO/c1-2-3-4-5-6-7-16-23-21-14-12-20(13-15-21)19-10-8-18(17-22)9-11-19/h8-15H,2-7,16H2,1H3

InChI Key

GPGGNNIMKOVSAG-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-, commonly referred to as 4-octyloxy-4-biphenylcarbonitrile or 8OCB, is a chemical compound with the molecular formula C21H25NOC_{21}H_{25}NO and a molecular weight of approximately 307.43 g/mol. This compound is characterized by its white crystalline appearance and is classified as a low molar mass liquid crystal. It exhibits different liquid crystalline phases depending on temperature, primarily existing in the smectic-A phase at room temperature . The compound is notable for its unique structural features, including a biphenyl core with a carbonitrile group and an octyloxy substituent, which significantly influence its physical and chemical properties.

The mechanism of action of 8OCB is related to its liquid crystalline properties. In the nematic phase, the elongated molecules exhibit a certain degree of order, allowing them to influence light propagation and create electro-optical effects []. This property makes 8OCB valuable for various applications in liquid crystal displays (LCDs).

Liquid Crystal Research:

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-, also known as 4'-(octyloxy)-4-biphenylcarbonitrile (8OCB), is a well-studied liquid crystal (LC) material. Liquid crystals exhibit properties of both liquids and solids, and their unique properties make them valuable for various technological applications []. 8OCB belongs to the class of nematic liquid crystals, which display a long-range orientational order of the molecules but lack positional order [].

Research on 8OCB focuses on understanding its phase transitions, electro-optical properties, and doping effects.

  • Phase transitions: Researchers investigate the temperature dependence of 8OCB's phases, including the isotropic liquid, nematic, and potentially smectic phases []. This knowledge is crucial for optimizing the material's performance in specific applications.
  • Electro-optical properties: Studies explore how 8OCB responds to electric fields, which is essential for its use in liquid crystal displays (LCDs) []. The response time, viewing angle, and contrast ratio are all crucial parameters for LCD performance.
  • Doping effects: Doping involves introducing small amounts of foreign molecules into the LC material. Researchers investigate how dopants influence 8OCB's properties, such as viscosity, conductivity, and response times, to improve its performance for specific applications [].

Beyond Liquid Crystals:

While the primary application of 8OCB lies in liquid crystals, some research explores its potential in other areas:

  • Organic photovoltaics: Studies investigate the use of 8OCB as a hole transport material in organic solar cells, which could improve their efficiency [].
  • Sensor applications: The unique properties of 8OCB are being explored for developing sensors for various purposes, such as detecting temperature changes or specific molecules [].

The chemical reactivity of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- is primarily dictated by its functional groups. The carbonitrile group can participate in nucleophilic addition reactions, while the biphenyl structure allows for electrophilic substitution reactions. Additionally, the octyloxy group enhances solubility in organic solvents and may influence the compound's interactions with other chemical species. Specific reactions include:

  • Nucleophilic Addition: The carbon atom of the carbonitrile can be attacked by nucleophiles.
  • Electrophilic Substitution: The aromatic rings can undergo substitution reactions under appropriate conditions.

Several synthetic routes have been developed for the preparation of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-. A common method involves the following steps:

  • Preparation of Intermediate Compounds: Starting from 4-bromoanisole, various intermediates are synthesized through substitution reactions.
  • Formation of the Biphenyl Structure: Coupling reactions are employed to form the biphenyl backbone.
  • Introduction of Functional Groups: The carbonitrile and octyloxy groups are introduced through specific chemical transformations.

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- has several applications primarily in the field of liquid crystals:

  • Liquid Crystal Displays: It serves as an important component in liquid crystal display technologies due to its favorable thermal and optical properties.
  • Photocurable Materials: The compound is utilized in the formulation of photocurable copolymers for various applications including coatings and adhesives .
  • Separation Techniques: It can be analyzed using high-performance liquid chromatography (HPLC) methods, making it useful for analytical chemistry applications .

Interaction studies involving [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- focus on its behavior in different environments and with various solvents. Its liquid crystalline nature allows it to respond dynamically to changes in temperature and electric fields. Research into its interactions with other materials can provide insights into its potential uses in electronic devices and sensors.

Several compounds share structural similarities with [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-. These include:

  • 4-Pentyloxy-[1,1'-biphenyl]-4-carbonitrile: Similar in structure but with a pentyloxy group instead of an octyloxy group.
  • 4-Cyano-4'-octoxybiphenyl: Contains a cyano group at the para position relative to an octoxy substituent.
  • 4-Octoxyphenylcarbonitrile: A simpler structure lacking the biphenyl core but retaining similar functional groups.
Compound NameMolecular FormulaUnique Features
[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-C21H25NOLow molar mass liquid crystal
4-Pentyloxy-[1,1'-biphenyl]-4-carbonitrileC18H19NOPentyloxy substituent
4-Cyano-4'-octoxybiphenylC21H25NCyano group present
4-OctoxyphenylcarbonitrileC16H17NOSimplified structure without biphenyl core

The uniqueness of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- lies in its specific combination of functional groups that confer distinct properties suitable for liquid crystal applications while maintaining a balance between solubility and reactivity.

Basic Structural Parameters

The molecular formula is C₂₁H₂₅NO with a molecular weight of 307.43 g/mol [1] [3]. The IUPAC name is 4-(4-octoxyphenyl)benzonitrile, and it is commonly referred to as 4'-octyloxy-4-cyanobiphenyl or octyloxycyanobiphenyl [4] [5].

PropertyValueSource
Molecular FormulaC₂₁H₂₅NO [1]
Molecular Weight307.43 g/mol [3]
CAS Registry Number52364-73-5 [1]
SMILESCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N [2]
InChI KeyGPGGNNIMKOVSAG-UHFFFAOYSA-N [1]

Conformational Characteristics

The biphenyl core exhibits limited conformational flexibility due to the aromatic nature of the system [6]. Quantum mechanical calculations using density functional theory methods have shown that the preferred conformation involves a dihedral angle between the two phenyl rings that optimizes π-conjugation while minimizing steric interactions [7]. The octyloxy chain provides significant conformational flexibility, adopting various extended and folded conformations that influence the overall molecular shape and packing behavior [8].

Polarized infrared spectroscopy studies have revealed that the angle between the projection of the preferred orientation of the long molecular axis and the x-polarization equals 45° for both smectic A and nematic phases [9]. This indicates a high degree of orientational order in the liquid crystalline phases.

Electronic Structure and Dipole Moment Characteristics

Electronic Properties

The electronic structure of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- is dominated by the strong electron-withdrawing cyano group and the electron-donating octyloxy substituent [8] [10]. This creates a donor-acceptor system with significant charge separation along the molecular long axis.

The compound possesses a strong dipole moment along its long axis due to the presence of the nitrile group attached to the biphenyl core [8] [10]. The cyano group contributes significantly to the large dipole moment, making these rod-like molecules strongly polar [11]. Theoretical calculations have indicated that the dipole moment plays a crucial role in stabilizing different phases through dipole-dipole interactions [10].

Quantum Chemical Calculations

Density functional theory calculations using basis sets such as 6-311+G(d,p) have been employed to optimize the molecular geometry and predict electronic properties [12] [7]. These computational studies provide insights into frontier molecular orbitals, HOMO-LUMO gaps, and charge distribution patterns that are essential for understanding the optoelectronic properties .

The electronic structure calculations reveal that the HOMO is primarily localized on the octyloxy-substituted phenyl ring, while the LUMO is concentrated on the cyano-substituted phenyl ring [14]. This spatial separation of frontier orbitals contributes to the charge-transfer characteristics of the molecule.

Intermolecular Interactions and Association Phenomena

Dipole-Dipole Interactions

The strong dipole moment of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- leads to significant dipole-dipole interactions between molecules [8] [10]. These interactions are particularly important in stabilizing the liquid crystalline phases and determining phase transition temperatures.

Experimental studies have shown that molecules can form tetramers through cyano-cyano interactions in certain crystal phases [8]. The needle phase exhibits triclinic lattice structure where molecules form tetramers by CN⋯CN interactions, while the monoclinic crystal structure of the parallelepiped phase is stabilized by CN⋯biphenyl intermolecular interactions [8].

Association Behavior

The compound exhibits various association phenomena depending on the phase and temperature conditions [15] [16]. In the isotropic phase, antiparallel alignment of molecules is favored due to dipole-dipole interactions [17]. The association behavior is strongly influenced by the terminal polar groups, with the cyano group acting as both hydrogen bond acceptor and dipole interaction site [18].

Molecular dynamics simulations have revealed that the association patterns change significantly with temperature and phase transitions [15]. The molecules tend to adopt antiparallel alignment in organized structures, with the long axes nearly parallel to microstripe formations [17].

Synthesis Methodologies and Purification Techniques

Synthetic Approaches

The synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- typically involves coupling reactions to form the biphenyl core followed by functionalization with the octyloxy chain [19] [20]. The most common synthetic route employs Suzuki-Miyaura cross-coupling reactions using palladium catalysts [19] [20].

A typical synthetic procedure involves the reaction of 4-cyano-4-hydroxybiphenyl with an octyl bromide or octyl tosylate in the presence of a base such as potassium carbonate [21]. The reaction is usually carried out in polar aprotic solvents like dimethylformamide or acetone at elevated temperatures [21].

Suzuki Coupling Methodology

The Suzuki coupling reaction represents the most efficient approach for constructing the biphenyl framework [19] [20]. This palladium-catalyzed cross-coupling reaction couples boronic acids with organohalides under basic conditions [19]. The reaction typically uses palladium complexes as catalysts with phosphine ligands and bases such as sodium carbonate or potassium phosphate [22] [20].

Reaction conditions are optimized to achieve high yields, with typical parameters including temperatures of 80-120°C, catalyst loadings of 1-5 mol%, and reaction times of several hours . The choice of solvent, base, and ligand system significantly affects the reaction efficiency and product purity [22].

Purification Methods

Purification of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- typically involves crystallization techniques due to the solid nature of the compound at room temperature [23] [24]. Recrystallization from appropriate solvents is the most common purification method [25] [26].

The compound can be purified by dissolution in hot solvents followed by slow cooling to promote crystal formation [24] [26]. Common solvents for recrystallization include ethanol, methanol, or acetonitrile [27]. The selection of recrystallization solvent is critical, as it must have high solubility for the compound at elevated temperatures but low solubility at room temperature [28].

Column chromatography using silica gel as the stationary phase and appropriate solvent mixtures provides an alternative purification method [29] [30]. Typical mobile phases include hexane-ethyl acetate mixtures with varying ratios depending on the polarity requirements [30].

Structural Comparison with Related Cyanobiphenyl Derivatives

Homologous Series Characteristics

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- belongs to the well-known family of 4-alkoxy-4'-cyanobiphenyl liquid crystals [31] [32]. Within this homologous series, the length of the alkoxy chain significantly influences the mesomorphic properties and phase transition temperatures [33] [32].

Comparison with shorter chain analogs reveals that compounds with shorter methylene spacers lead to nematic phases, while longer spacers promote smectic phase formation [32]. The octyloxy derivative represents an intermediate member that exhibits both nematic and smectic A phases [34] [35].

Phase Transition Temperature Trends

The phase transition temperatures of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- can be compared with related derivatives to understand structure-property relationships [35] [36]. The compound exhibits three distinct phase transitions: crystal to smectic A at 52.86°C, smectic A to nematic at 66.65°C, and nematic to isotropic at 79.10°C [34] [35].

CompoundCrystal-Smectic A (°C)Smectic A-Nematic (°C)Nematic-Isotropic (°C)Reference
4'-octyloxy-4-cyanobiphenyl52.8666.6579.10 [34]
4'-hexyloxy-4-cyanobiphenylLowerLowerLower [35]
4'-decyloxy-4-cyanobiphenylHigherHigherHigher [35]

Structural Modifications and Properties

Replacing the octyloxy chain with alkyl groups significantly alters the mesomorphic behavior [33] [32]. The alkoxy derivatives generally exhibit higher transition temperatures compared to their alkyl counterparts due to the additional dipole moment contribution from the ether oxygen [37].

The presence of the cyano group is crucial for liquid crystal behavior, as it provides the necessary dipole moment and molecular rigidity [38]. Removal of the cyano group eliminates the mesomorphic properties, demonstrating its essential role in maintaining liquid crystalline behavior [37].

Odd-even effects are observed in the homologous series, where compounds with odd numbers of methylene units in the alkoxy chain often show different properties compared to even-numbered analogs [33] [39]. This phenomenon is attributed to differences in molecular packing and conformational preferences [39].

Crystal Polymorphism

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- exhibits multiple crystal polymorphs, including stable and metastable forms [8]. Three different metastable crystal polymorphs have been identified: square-plate, needle phase, and long parallelepiped phase [8]. The stable crystal phase is known as the commercial powder phase [8].

The thermotropic phase behavior of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- (commonly known as 8OCB) exhibits a complex sequence of phase transitions that depend on temperature and experimental conditions. This liquid crystal compound displays four distinct phases: crystalline, smectic A, nematic, and isotropic, with three characteristic phase transitions occurring between them [1] [2].

Crystal to Smectic A Transition (TCrA)

The crystalline to smectic A phase transition of 8OCB demonstrates significant variability depending on the crystalline polymorph and experimental conditions. The transition temperature TCrA ranges from 52.86°C to 81.8°C, reflecting the existence of multiple crystalline polymorphs [1] [2].

Under standard conditions, the most commonly reported TCrA occurs at 52.86°C, representing the transition from the stable commercial powder crystalline phase to the smectic A mesophase [1]. However, different crystalline polymorphs exhibit substantially different transition temperatures. The square-plate, needle phase, and long parallelepiped crystalline forms each demonstrate unique thermal behavior [2].

The metastable long parallelepiped crystalline phase, frequently observed when cooling from the melt, exhibits a higher transition temperature of approximately 81.8°C [3] [2]. This polymorph transforms to the stable crystalline phase upon aging at room temperature or heating above 312 K, demonstrating the complex polymorphic behavior of this compound [2].

The heterogeneous nature of the stable crystalline phase has been identified as a coexistence of fibrillar nano-crystallites embedded in an amorphous phase, which contributes to the observed variation in transition temperatures [2]. This structural complexity is attributed to the strong dipole moment along the long molecular axis of the rod-like molecules [2].

Smectic A to Nematic Transition (TAN)

The smectic A to nematic phase transition exhibits a temperature range from 66.65°C to 93.7°C, depending on experimental conditions and sample preparation methods [1] [4]. The standard transition temperature TAN is reported as 66.65°C under typical laboratory conditions [1].

The variation in TAN reflects the influence of molecular packing arrangements and the degree of positional order within the smectic A phase [5]. In the smectic A phase, the rod-like molecules maintain orientational order while organizing into layered structures with partial bilayer arrangements [5]. The transition to the nematic phase involves the loss of positional order while maintaining orientational order [6].

Binary mixtures of 8OCB with related compounds demonstrate that the smectic A to nematic transition can be significantly influenced by composition and molecular interactions [4]. The transition temperature can reach 93.7°C in certain mixture compositions, indicating the sensitivity of this transition to intermolecular forces [4].

Nematic to Isotropic Transition (TNI)

The nematic to isotropic phase transition occurs within a narrow temperature range of 79.10°C to 81.5°C [1] [7]. This transition represents the loss of orientational order as thermal energy overcomes the anisotropic intermolecular forces that maintain molecular alignment [7].

The TNI transition is characterized by a second-order phase transition behavior, where the orientational order parameter Q decreases continuously from approximately 0.3-0.7 in the nematic phase to zero in the isotropic phase [6]. The transition temperature demonstrates relatively small variations compared to the other phase transitions, indicating the robust nature of the nematic-isotropic transition [7].

The large dipole moment associated with the nitrile bond causes 8OCB molecules to associate as antiparallel pairs, with approximately 95% of molecules paired at any given time [7]. This association behavior influences the stability of the nematic phase and contributes to the observed transition temperatures [7].

Pressure-Temperature-Volume Relationships

The pressure-temperature-volume relationships of 8OCB reveal complex thermodynamic behavior that influences phase stability and transition temperatures. Volumetric measurements conducted over temperatures from ambient to 150°C at pressures up to 200 MPa provide comprehensive data on the phase behavior under various conditions [8].

The nematic to isotropic transition demonstrates a quadratic pressure dependence described by the equation T = 354.6 + 0.351P - 2.00 × 10⁻⁴P², where T is in Kelvin and P is in MPa [8]. This relationship indicates that increasing pressure stabilizes the nematic phase, raising the transition temperature [8].

The thermodynamic potential parameter Γ, evaluated from the phase behavior of the nematic state, has a value of 3.15 [8]. This parameter is significantly smaller than the scaling exponent γ = 4.4 obtained from longitudinal relaxation time measurements, suggesting that the order parameter varies with pressure along the clearing line [8].

The configurational entropy change represents approximately 45% of the total excess entropy accompanying the isotropic-nematic transition, a value consistent with other liquid crystal systems [8]. This substantial configurational contribution reflects the significant molecular reorientational changes occurring during the phase transition [8].

The range of stability of the nematic phase is 1.8 times broader under isochoric conditions compared to isobaric temperature changes [8]. This enhanced stability under constant volume conditions demonstrates the importance of volume changes in controlling phase behavior [8].

Pretransitional Phenomena and Critical Behavior

Pretransitional phenomena in 8OCB manifest as critical-like behavior in the vicinity of phase transitions, particularly near the nematic-isotropic transition. These phenomena include divergence of physical properties and the development of long-range correlations as the system approaches phase boundaries [9] [10].

The magnetic birefringence exhibits divergent behavior in the isotropic phase near the nematic-isotropic transition, accompanied by critical increases and slowing of orientational fluctuations [9]. These observations are quantitatively described by mean-field theory, except in a critical region close to the ordering temperature where fluctuations become so large that the mean-field approximation fails [9].

The dielectric properties reveal hidden pretransitional anomalies that are strongly influenced by external factors such as nanoparticle addition [10]. The evolution of the dielectric constant in the nematic phase shows a split into two distinct regions, with the crossover coinciding with the standard melting temperature [10].

Critical slowing down of the viscosity coefficient has been observed near the nematic-smectic phase transition, with the viscosity showing critical, diverging behavior characterized by a specific critical exponent [11]. This behavior contradicts some previous light scattering studies but aligns with theoretical predictions [11].

The smectic order correlation length parallel to the molecular axis diverges at the nematic-smectic transition with a characteristic critical exponent, indicating the development of long-range positional correlations [11]. This behavior is consistent with the theoretical understanding of liquid crystal phase transitions [11].

Thermodynamic Parameters of Phase Transitions

The thermodynamic parameters of 8OCB phase transitions provide quantitative measures of the energy and entropy changes associated with each phase transformation. Differential scanning calorimetry studies reveal the kinetic and dynamic aspects of these transitions under various heating and cooling rates [12] [13].

The phase transition temperatures demonstrate significant dependence on heating and cooling rates, with all transitions shifting to higher temperatures during heating cycles and lower temperatures during cooling cycles as the ramp rate increases [12]. This behavior indicates the presence of activated kinetics with measurable activation energies for each transition [12].

The activation energy of transitions increases as the total energy involved in the transition decreases, following Arrhenius-type behavior [14]. This relationship provides insight into the molecular mechanisms underlying each phase transition [14].

The enthalpy and entropy changes for each transition provide information about the Gibbs free energy of the system [14]. The significance of these thermodynamic parameters lies in their ability to distinguish between first-order and second-order transitions based on the magnitude of the entropy jump [14].

Dynamic heat capacity measurements reveal that 8OCB exhibits double peaks in the crystallization region, appearing in both heating and cooling cycles [12]. This behavior reflects the complex polymorphic nature of the crystalline phase and the incomplete return to the original crystalline form during repeated thermal cycling [12].

Order Parameters and Molecular Orientation

The order parameters of 8OCB provide quantitative measures of the degree of molecular organization within each phase. The orientational order parameter Q varies systematically across the phase sequence, reflecting the progressive loss of molecular alignment with increasing temperature [6] [15].

In the crystalline phase, both orientational and positional order parameters approach unity, indicating nearly complete molecular organization [6]. The orientational order parameter Q ranges from 0.6 to 0.8 in the smectic A phase, reflecting strong molecular alignment combined with layered positional ordering [15].

The nematic phase exhibits orientational order parameters ranging from 0.3 to 0.7, with values typically falling between 0.4 and 0.6 near the smectic A to nematic transition [6]. The absence of positional order in the nematic phase is reflected by a positional order parameter of zero [6].

The isotropic phase is characterized by both orientational and positional order parameters equal to zero, indicating complete molecular disorder [6]. The transition between ordered and disordered phases occurs through continuous changes in the order parameters [6].

Molecular orientation distribution functions in distorted director geometries reveal complex hierarchical ordering behavior [15]. The local ordering of liquid crystal molecules by the mean-field potential of surrounding molecules combines with partial disordering of local directors within the sample to create spatially varying order parameters [15].

XLogP3

6.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52364-73-5

General Manufacturing Information

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-: ACTIVE

Dates

Last modified: 08-15-2023

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